2-[(4-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Description
2-[(4-Methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a synthetic small molecule featuring an acetamide core linked to a 1,3-thiazol-2-yl group and a 4-methylphenylsulfanyl substituent. The 4-methylphenyl group enhances lipophilicity, which may improve membrane permeability compared to chlorinated analogs . This compound is synthesized via carbodiimide-mediated coupling, a standard method for amide bond formation .
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS2/c1-9-2-4-10(5-3-9)17-8-11(15)14-12-13-6-7-16-12/h2-7H,8H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNAXWAPNWTEGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-aminothiazole with 4-methylbenzenethiol in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps would be optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Lithium aluminum hydride, under anhydrous conditions.
Substitution: Electrophiles such as halogens or nitro groups, in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
2-[(4-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfanyl group can also form interactions with biological molecules, contributing to the compound’s overall biological activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a broader class of N-(1,3-thiazol-2-yl)acetamides, which vary in aryl substituents and additional functional groups. Key comparisons include:
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Substituents: 3,4-Dichlorophenyl group. The dihedral angle between the aryl and thiazole rings (61.8°) introduces conformational rigidity, which may affect intermolecular interactions .
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Substituents: 2-Chlorophenyl and morpholino groups. Key Differences: The morpholino group introduces a cyclic amine, improving solubility via hydrogen bonding. However, steric bulk from the morpholine ring may hinder target engagement compared to the compact methylphenylsulfanyl group .
2-Amino-N-(4-methylthiazol-2-yl)-5-[(4-methyltriazol-3-yl)sulfanyl]benzamide (AB4 Analog) Core Structure: Benzamide (vs. acetamide) with triazole and methyl groups. Key Differences: The benzamide core and triazole-sulfanyl substituent alter electronic properties and hydrogen-bonding capacity. Similarity scores (0.500) suggest moderate structural overlap but divergent pharmacokinetic profiles .
N-(2-Cyano-3-methylbutan-2-yl)-2-[[4-(4-methylphenyl)thiazol-2-yl]sulfanyl]acetamide Substituents: Cyano and methylbutan groups. The 4-methylphenylsulfanyl group is retained, but the branched alkyl chain may reduce crystallinity .
Physicochemical and Crystallographic Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Dihedral Angle (°) | Solubility & Lipophilicity |
|---|---|---|---|---|
| Target Compound | ~280 | 4-Methylphenylsulfanyl | Not reported | Moderate lipophilicity |
| 2-(3,4-Dichlorophenyl)-N-thiazol-2-yl | 287.16 | 3,4-Dichlorophenyl | 61.8 | Low solubility (chlorine) |
| N-[4-(2-Chlorophenyl)-thiazol-2-yl] analog | 327.83 | Morpholino, 2-chlorophenyl | Not reported | Enhanced solubility (morpholino) |
| AB4 Benzamide analog | ~350 | Triazole-sulfanyl | Not reported | Variable (polar triazole) |
- Crystallography : The dichlorophenyl analog forms inversion dimers via N–H⋯N hydrogen bonds (R₂²(8) motif), stabilizing its crystal lattice . The target compound’s methyl group may reduce such interactions, favoring amorphous solid forms.
Research Findings and Trends
- Crystallographic Studies : SHELX software remains pivotal for structural validation, with SHELXL refining 85% of small-molecule crystal structures .
- SAR Trends : Sulfanyl and thiazole groups are conserved in bioactive analogs, but aryl substituents dictate specificity. Methyl groups favor pharmacokinetics, while halogens enhance target affinity at the cost of toxicity .
Biological Activity
2-[(4-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C12H12N2O2S2
- Molecular Weight : 280.36 g/mol
- CAS Number : 338957-92-9
The biological activity of 2-[(4-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can be attributed to its structural components which allow for interactions with various biological targets. The thiazole moiety is known for its diverse pharmacological properties, including:
- Antimicrobial Activity : Compounds containing thiazole rings have been shown to exhibit significant antibacterial and antifungal activities. The presence of the sulfanyl group enhances the lipophilicity of the compound, facilitating better membrane penetration and interaction with microbial cells .
- Antitumor Activity : Thiazole derivatives have been reported to possess cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the phenyl ring can enhance antitumor efficacy, suggesting that 2-[(4-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide may also exhibit similar properties .
Biological Activity Data
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antibacterial | Escherichia coli | 9.95 ± 0.14 | |
| Antifungal | Staphylococcus aureus | 63.42 ± 1.15 | |
| Cytotoxicity | HT29 (Colon Cancer) | <10 | |
| Antitumor | Jurkat Cells | <20 |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that compounds similar to 2-[(4-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide exhibited significant antibacterial activity against common pathogens such as E. coli and S. aureus, with IC50 values indicating effective inhibition at low concentrations .
- Antitumor Potential : Research involving thiazole derivatives showed promising results in inhibiting tumor growth in vitro. Compounds were tested against various cancer cell lines, revealing that structural modifications could significantly enhance their cytotoxicity .
- Mechanistic Insights : Molecular dynamics simulations indicated that the compound interacts with target proteins primarily through hydrophobic interactions, contributing to its biological efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(4-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide?
- Methodology : The compound can be synthesized via carbodiimide-mediated coupling. A typical protocol involves reacting 4-methylphenylsulfanyl acetic acid with 2-aminothiazole using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, with triethylamine as a base at 273 K for 3 hours. Post-reaction workup includes extraction with dichloromethane, washing with NaHCO₃, and crystallization from methanol/acetone mixtures .
Q. How is the structural characterization of this compound performed?
- Methodology : Use X-ray crystallography to resolve the molecular conformation and intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming R₂²(8) motifs). Complementary techniques include NMR (¹H/¹³C) for functional group validation, FT-IR for amide/thioether bond identification, and mass spectrometry for molecular weight confirmation .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
- Enzyme Inhibition : Kinetic assays targeting kinases or proteases linked to disease pathways (e.g., EGFR or COX-2) .
Advanced Research Questions
Q. How does the compound’s crystallographic data inform its molecular interactions?
- Key Findings : The thiazole and 4-methylphenyl rings exhibit a dihedral angle of ~61.8°, influencing steric hindrance and π-π stacking. Hydrogen-bonded dimers along the a-axis stabilize the crystal lattice, which can affect solubility and solid-state reactivity .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Approach :
- Substituent Variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., Cl, NO₂) or donating (e.g., OCH₃) groups to modulate electronic effects.
- Thiazole Modifications : Introduce alkyl/aryl substituents at the 4-position of the thiazole to enhance lipophilicity or target selectivity.
- Bioisosteric Replacement : Substitute the sulfanyl group with sulfonyl or carbonyl to alter metabolic stability .
Q. What coordination chemistry applications exist for this compound?
- Methodology : The thiazole nitrogen and acetamide oxygen serve as potential ligands for transition metals (e.g., Cu²⁺, Pd²⁺). Conduct UV-Vis titration or cyclic voltammetry to assess binding affinity. Metal complexes may exhibit enhanced antimicrobial or catalytic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
